molecular formula C15H17Cl2NOS B1463500 (4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride CAS No. 1258641-46-1

(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride

Cat. No.: B1463500
CAS No.: 1258641-46-1
M. Wt: 330.3 g/mol
InChI Key: PKTKXABCNSVUCI-UHFFFAOYSA-N
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Description

(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride is a useful research compound. Its molecular formula is C15H17Cl2NOS and its molecular weight is 330.3 g/mol. The purity is usually 95%.
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Biological Activity

(4-{2-[(4-Chlorophenyl)sulfanyl]ethoxy}phenyl)methanamine hydrochloride is a compound with potential pharmacological significance due to its structural features that suggest various biological activities. The presence of the chlorophenyl and sulfanyl groups indicates possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

  • Molecular Formula : C15H17Cl2NOS
  • Molecular Weight : 320.33 g/mol
  • Synonyms : 4-(2-(4-chlorophenyl)sulfanyl)ethoxy)phenyl)methanamine hydrochloride

The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The sulfanyl group may enhance its binding affinity to target proteins, while the chlorophenyl moiety could facilitate hydrophobic interactions, which are crucial for effective binding.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives bearing chlorophenyl and sulfanyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

Enzyme inhibition studies reveal that related compounds can act as inhibitors of acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively. The IC50 values for these activities have been reported in various studies, showcasing the potential of these compounds as therapeutic agents .

Study 1: Antimicrobial Evaluation

A study synthesized a series of compounds similar to this compound and evaluated their antibacterial activity. The results indicated that certain derivatives exhibited IC50 values ranging from 1.13 µM to 6.28 µM against urease, suggesting strong inhibitory potential .

CompoundIC50 (µM)Activity
Compound 7l2.14 ± 0.003Strong AChE Inhibitor
Compound 7m0.63 ± 0.001Strong AChE Inhibitor
Compound 7n2.17 ± 0.006Strong AChE Inhibitor

Study 2: Tyrosinase Inhibition

Another investigation focused on the inhibitory effects of phenolic compounds on tyrosinase, an enzyme involved in melanin biosynthesis. Compounds similar to this compound were tested, revealing promising results with IC50 values indicating effective inhibition, which could be beneficial in treating hyperpigmentation disorders .

Antioxidant Activity

The antioxidant properties of related compounds were assessed using the ABTS radical scavenging assay. Results showed that several derivatives exhibited significant antioxidant activity, which is essential for combating oxidative stress-related diseases .

CompoundEC50 (µM)Activity
Compound A9.0 ± 0.3Antioxidant
Compound B13.2 ± 0.5Antioxidant

Properties

IUPAC Name

[4-[2-(4-chlorophenyl)sulfanylethoxy]phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNOS.ClH/c16-13-3-7-15(8-4-13)19-10-9-18-14-5-1-12(11-17)2-6-14;/h1-8H,9-11,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKTKXABCNSVUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCCSC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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